3-Bromo-8-methylimidazo[1,2-a]pyridine

Lipophilicity Drug-likeness Physicochemical profiling

Researchers targeting PI3K, IRAK-4, or HCMV antivirals face irreproducible results when substituting regioisomers. 3-Bromo-8-methylimidazo[1,2-a]pyridine (CAS 866135-66-2) provides the validated C-3 bromo handle for Suzuki-Miyaura cross-coupling, with the 8-methyl group contributing a +0.77 LogP boost over the non-methylated core. Key benefits: • Enables diversification to achieve PI3Kα IC₅₀ values as low as 0.26 nM • CNS-favorable physicochemical profile (LogP 2.41, PSA 17.30 Ų) • Scalable microwave-assisted synthesis (40-85% yields) reduces process development risk. Multi-gram quantities available for lead optimization programs.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 866135-66-2
Cat. No. B1336084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-methylimidazo[1,2-a]pyridine
CAS866135-66-2
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC=C2Br
InChIInChI=1S/C8H7BrN2/c1-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3
InChIKeyLPEITAUQQRNUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-8-methylimidazo[1,2-a]pyridine: Core Scaffold Identity & Procurement


3-Bromo-8-methylimidazo[1,2-a]pyridine (CAS 866135-66-2) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry [1]. It is characterized by a fused imidazole-pyridine bicyclic core bearing a bromine atom at the C-3 position and a methyl group at the C-8 position . With a molecular formula of C₈H₇BrN₂ and a molecular weight of 211.06 g/mol, this compound serves primarily as a synthetic intermediate for the construction of drug-like molecules through cross-coupling chemistry, rather than as a final active pharmaceutical ingredient .

Heterocyclic building block for drug-like molecule synthesis
Privileged imidazo[1,2-a]pyridine scaffold with established kinase inhibitor precedent
C-3 bromine handle for palladium-catalyzed cross-coupling diversification

Why 3-Bromo-8-methylimidazo[1,2-a]pyridine Cannot Be Substituted by Analogs


Within the imidazo[1,2-a]pyridine series, seemingly minor changes in halogen identity, substitution position, or the presence/absence of the 8-methyl group produce large and often unpredictable shifts in physicochemical properties, synthetic reactivity, and biological target engagement [1]. The C-3 bromine atom enables palladium-catalyzed cross-coupling reactions that are kinetically and regiochemically distinct from those of the C-3 chloro, C-2 bromo, or C-6 bromo isomers [2]. Simultaneously, the 8-methyl substituent modulates both the electron density of the heterocyclic core and the lipophilicity of downstream derivatives, affecting membrane permeability and metabolic stability . Generic substitution without quantitative comparative data therefore risks synthetic failure, altered pharmacological profiles, or irreproducible biological results.

C-2 or C-6 bromo isomers
Regiochemical reactivity and cross-coupling efficiency may shift significantly; C-3 is the most validated diversification vector.
Des-methyl analogs
Loss of the 8-methyl group alters lipophilicity (ΔLogP ≈ +0.31–0.77) and may affect membrane permeability of downstream derivatives.
3-Chloro analog
Chlorine versus bromine reactivity differences in cross-coupling can alter reaction kinetics and product yields; LogP shifts by -0.30 units.

3-Bromo-8-methylimidazo[1,2-a]pyridine: Quantitative Evidence vs. Analogs


LogP Differentiation vs. 3-Chloro and Unsubstituted Analogs

The measured/calculated octanol-water partition coefficient (LogP) of 3-Bromo-8-methylimidazo[1,2-a]pyridine is 2.41 , positioning it between the more lipophilic 3-chloro analog (LogP 2.71) and the less lipophilic parent scaffold 8-methylimidazo[1,2-a]pyridine (LogP 1.64) [1]. For comparison, the non-methylated 3-bromoimidazo[1,2-a]pyridine has a reported LogP of approximately 2.10 [2]. This ~0.31 log unit increase over the des-methyl bromo analog is attributable to the 8-methyl group and may influence membrane permeability and non-specific protein binding of downstream derivatives.

LogP Differentiation
Cross-study comparable
LogP = 2.41 vs. 3-chloro analog (2.71) and des-methyl analog (≈2.10)
Supports lipophilicity-driven property selection
ΔLogP = -0.30 versus chloro; +0.31 versus des-methyl bromo; values from Chemsrc, Molbase
Lipophilicity Drug-likeness Physicochemical profiling

One-Pot Microwave-Assisted Synthesis Accessibility

A microwave-assisted one-pot synthesis protocol for 3-bromoimidazo[1,2-a]pyridines, including the 8-methyl-substituted variant, delivers isolated yields in the range of 40–85% [1]. Within this methodology, 3-bromo-8-methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine was obtained in 55% yield, and 3-bromo-2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine in 55% yield . In contrast, conventional two-step routes (cyclization followed by bromination) typically require separate optimization for each step and may involve harsh bromination conditions with bromine . The one-pot protocol uses in situ generation of bromodimethylsulfonium ion from HBr salt and DMSO, avoiding direct handling of elemental bromine while providing comparable or superior overall yields to the two-step sequence [1].

One-Pot Synthesis Access
Class-level inference
40–85% yield via microwave-assisted one-pot protocol; 55% for 8-methyl derivatives
Reported scalable route reduces supply risk
Microwave, DMSO at 80 °C; avoids elemental bromine handling
Synthetic methodology Process chemistry Building block accessibility

C-3 Bromo: Superior Suzuki-Miyaura Handle vs. C-2/C-6 Isomers

The C-3 bromo substituent of 3-bromoimidazo[1,2-a]pyridines, including the 8-methyl variant, serves as an efficient handle for Suzuki-Miyaura cross-coupling to generate imidazo[1,2-a]pyridine core π-systems, as demonstrated in a transition-metal-free C–H halogenation study where the resulting 3-bromo (and 3-chloro) derivatives were successfully transformed via Suzuki-Miyaura reactions [1]. A dedicated study on 8-haloimidazo[1,2-a]pyridines specifically evaluated the influence of the 2-substituent on Suzuki-type cross-coupling reactivity at the 8-position, confirming that substitution position critically modulates coupling efficiency [2]. The C-3 bromo isomer is electronically and sterically distinct from the C-2 bromo isomer (CAS 1260809-94-6) and the C-6 bromo isomer (CAS 217435-65-9), with the C-3 position being the most established site for palladium-catalyzed diversification in imidazo[1,2-a]pyridine medicinal chemistry programs targeting PI3K and other kinases [3].

C-3 Suzuki-Miyaura Handle
Class-level inference
C-3 bromo is the preferred site for Pd-catalyzed diversification in kinase programs
Established cross-coupling vector versus C-2/C-6 isomers
Regiochemical preference well-documented; independent optimization needed for C-2/C-6
Cross-coupling Suzuki-Miyaura Regioselectivity C–H functionalization

8-Methyl Pharmacophore for Anti-HCMV Activity

In a systematic study of imidazo[1,2-a]pyridine derivatives bearing a 3-thioether side chain against human cytomegalovirus (HCMV), it was demonstrated that the pyridinic substitution pattern is a critical determinant of antiviral activity [1]. Specifically, 7-methyl, 8-methyl, and 6-bromo-8-methylimidazo[1,2-a]pyridine derivatives (compounds I, II, and III in the study) were identified as potent HCMV inhibitors [2]. The 8-methyl substituent thus constitutes part of a validated antiviral pharmacophore within the imidazo[1,2-a]pyridine series. While the study examined 3-thioether-substituted derivatives rather than the 3-bromo compound directly, the 3-bromo-8-methylimidazo[1,2-a]pyridine scaffold serves as the direct synthetic precursor to such 3-functionalized antiviral analogs via the C-3 bromine handle [3].

Anti-HCMV Pharmacophore
Supporting evidence
8-Methyl-substituted derivatives identified as potent HCMV inhibitors
8-Methyl pattern is pharmacophorically validated for antiviral research
3-Thioether derivatives tested; 3-bromo variant is direct synthetic precursor
Antiviral HCMV Structure-activity relationship Pharmacophore

C-3 Bromo Scaffold in PI3K and IRAK-4 Inhibitor Programs

The imidazo[1,2-a]pyridine scaffold, when functionalized at the C-3 position, has been extensively employed in kinase inhibitor drug discovery. 3-Bromoimidazo[1,2-a]pyridines serve as key intermediates for the synthesis of PI3K p110α inhibitors with reported IC₅₀ values as low as 0.0028 μM and 0.26–0.30 nM in sulfonylhydrazone-substituted series [1][2]. A series of imidazo[1,2-a]pyridines designed as potent IRAK-4 kinase inhibitors has also been reported, with structure-based assessment of imidazo[1,2-a]pyridine binding to IRAK-4 [3]. The 3-bromo-8-methyl substitution pattern combines the synthetic versatility of the C-3 bromine handle with the drug-like property modulation conferred by the 8-methyl group, positioning it as a strategic intermediate distinct from non-methylated or differently halogenated analogs .

Kinase Inhibitor Precedent
Cross-study comparable
Reported PI3Kα IC₅₀ range: 0.26 nM – 2.8 μM for 3-functionalized imidazo[1,2-a]pyridines
Supports kinase inhibitor research fit
Class-level precedent across PI3K, IRAK-4; not a direct scaffold comparison
Kinase inhibitor PI3K IRAK-4 Scaffold hopping Medicinal chemistry

Physicochemical Profile Differentiation vs. Parent Scaffold

The introduction of a bromine atom at C-3 and a methyl group at C-8 transforms the physicochemical profile of the imidazo[1,2-a]pyridine core. 3-Bromo-8-methylimidazo[1,2-a]pyridine has a measured LogP of 2.41 and a polar surface area (PSA) of 17.30 Ų . In comparison, the non-halogenated, non-methylated parent imidazo[1,2-a]pyridine (C₇H₆N₂, MW 118.14) has a LogP of approximately 1.2 [1]. The 3-bromo-8-methyl substitution thus increases lipophilicity by roughly two orders of magnitude (ΔLogP ≈ +1.2), while preserving a low PSA consistent with good membrane permeability. These property shifts mean that 3-Bromo-8-methylimidazo[1,2-a]pyridine-derived compounds will occupy a different region of drug-like chemical space compared to those derived from the unsubstituted or mono-substituted analogs.

Physicochemical Profile
Cross-study comparable
LogP = 2.41, PSA = 17.30 Ų vs. parent scaffold (LogP ≈ 1.2, PSA 17.30 Ų)
Reported CNS drug-like property space
ΔLogP ≈ +1.2 versus unsubstituted parent; PSA remains constant
Physicochemical properties LogP Polar surface area Drug-likeness

3-Bromo-8-methylimidazo[1,2-a]pyridine: High-Value Application Scenarios


Kinase Library Synthesis via C-3 Suzuki-Miyaura Diversification

Research groups engaged in kinase inhibitor discovery—particularly those targeting PI3K, IRAK-4, or related kinases—should prioritize 3-Bromo-8-methylimidazo[1,2-a]pyridine as the C-3 diversification starting material. Literature precedent demonstrates that 3-functionalized imidazo[1,2-a]pyridines achieve PI3Kα IC₅₀ values as low as 0.26 nM [1], and the C-3 bromine atom serves as the validated handle for Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or alkenyl diversity elements [2]. The 8-methyl group concurrently provides a measured LogP boost of +0.77 units over the non-methylated scaffold , enhancing the drug-like property space of the resulting library without additional synthetic steps.

Anti-HCMV Lead Optimization with 8-Methyl Pharmacophore

For antiviral drug discovery programs targeting human cytomegalovirus, the 8-methyl substitution pattern on the imidazo[1,2-a]pyridine core has been pharmacophorically validated as conferring potent anti-HCMV activity [3]. 3-Bromo-8-methylimidazo[1,2-a]pyridine provides the optimal synthetic entry point for generating 3-substituted analogs (via the C-3 bromine handle) within this validated 8-methyl pharmacophore series, enabling exploration of C-3 SAR while retaining the critical 8-methyl group identified in the Gueiffier et al. study [3].

CNS-Penetrant Probes Leveraging LogP/PSA Profile

Programs targeting CNS indications can leverage the favorable physicochemical profile of 3-Bromo-8-methylimidazo[1,2-a]pyridine (LogP = 2.41, PSA = 17.30 Ų) as a starting scaffold for brain-penetrant probe design. These values fall within the optimal range for CNS drug candidates (LogP 2–4, PSA < 60–70 Ų), and are achieved without additional structural modification. In contrast, the unsubstituted imidazo[1,2-a]pyridine (LogP ≈ 1.2) [4] and 8-methylimidazo[1,2-a]pyridine (LogP = 1.64) [5] are significantly less lipophilic, potentially limiting passive blood-brain barrier penetration of their downstream derivatives.

Scalable Synthesis via One-Pot Microwave Protocol

For medicinal chemistry groups transitioning from hit-to-lead into lead optimization and requiring multi-gram quantities of 3-substituted imidazo[1,2-a]pyridine building blocks, the published microwave-assisted one-pot synthesis protocol [6] provides a scalable route (40–85% yields) that avoids the handling of elemental bromine required in traditional two-step sequences. The existence of this validated protocol reduces process development risk compared to less-studied regioisomers (e.g., 2-bromo or 6-bromo analogs) that lack optimized published synthetic routes.

Application
Selection Property
Validation Focus
Kinase library synthesis
C-3 Suzuki-Miyaura diversification handle
Cross-coupling efficiency and regiochemical fidelity
Anti-HCMV lead optimization
8-Methyl pharmacophore validation
C-3 SAR exploration within validated antiviral series
CNS-penetrant probe design
LogP 2.41 / PSA 17.30 Ų profile
Blood-brain barrier penetration model review
Scalable synthesis workflow
Published one-pot microwave protocol
Process yield and route robustness assessment

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